molecular formula C5H5Br2N3 B13455851 4,5-Dibromo-2-cyclopropyl-2H-1,2,3-triazole

4,5-Dibromo-2-cyclopropyl-2H-1,2,3-triazole

Katalognummer: B13455851
Molekulargewicht: 266.92 g/mol
InChI-Schlüssel: ODQPARIVNGDUMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dibromo-2-cyclopropyl-2H-1,2,3-triazole is a chemical compound with the molecular formula C5H4Br2N3 It belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,5-Dibromo-2-cyclopropyl-2H-1,2,3-triazole can be synthesized through various methods. One common approach involves the bromination of 2-cyclopropyl-1H-1,2,3-triazole. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetonitrile or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dibromo-2-cyclopropyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form 4,5-dihydro-2-cyclopropyl-1H-1,2,3-triazole using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can be performed to introduce functional groups such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-5-bromo-2-cyclopropyl-1H-1,2,3-triazole .

Wissenschaftliche Forschungsanwendungen

4,5-Dibromo-2-cyclopropyl-2H-1,2,3-triazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5-dibromo-2-cyclopropyl-2H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Dibromo-2-cyclopropyl-2H-1,2,3-triazole is unique due to the presence of both bromine atoms and the cyclopropyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity as an enzyme inhibitor.

Eigenschaften

Molekularformel

C5H5Br2N3

Molekulargewicht

266.92 g/mol

IUPAC-Name

4,5-dibromo-2-cyclopropyltriazole

InChI

InChI=1S/C5H5Br2N3/c6-4-5(7)9-10(8-4)3-1-2-3/h3H,1-2H2

InChI-Schlüssel

ODQPARIVNGDUMH-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2N=C(C(=N2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.